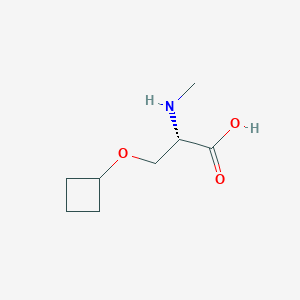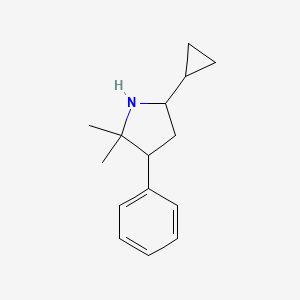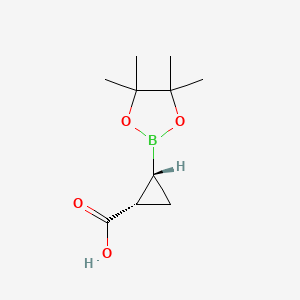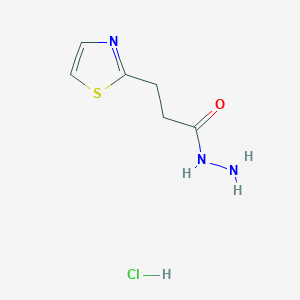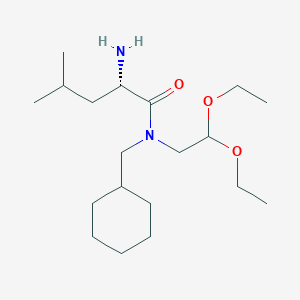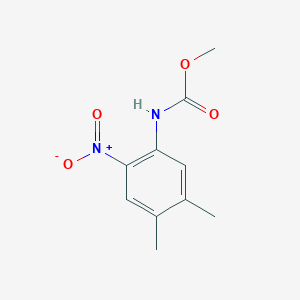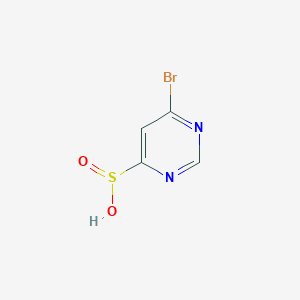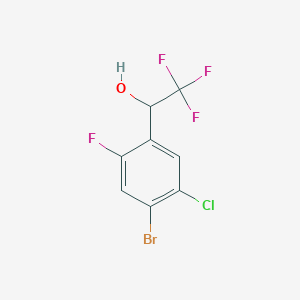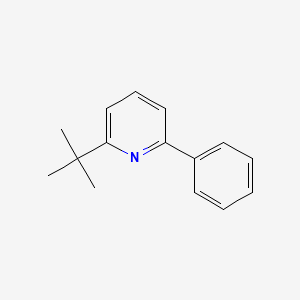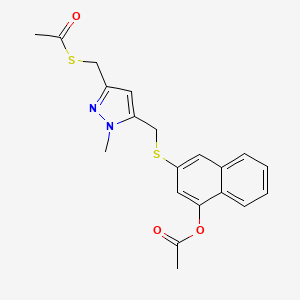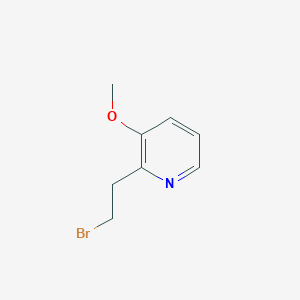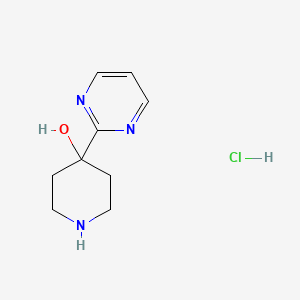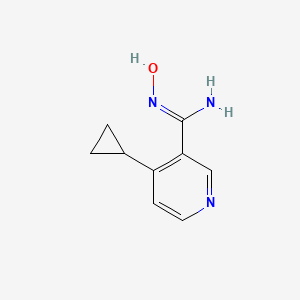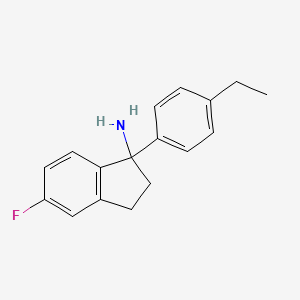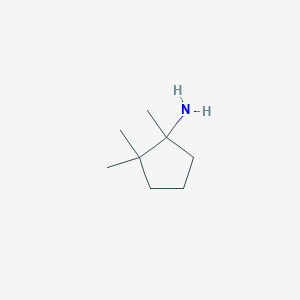
1,2,2-Trimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trimethylcyclopentan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkane derivative featuring a cyclopentane ring substituted with three methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trimethylcyclopentanone with ammonia or primary amines under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
1,2,2-Trimethylcyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-trimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
1,2,4-Trimethylcyclopentane: Similar in structure but lacks the amine group, resulting in different chemical properties and reactivity.
1,1,2-Trimethylcyclopentane: Another structural isomer with different substitution patterns, leading to variations in physical and chemical behavior.
Uniqueness: 1,2,2-Trimethylcyclopentan-1-amine is unique due to the presence of the amine group, which imparts distinct reactivity and potential applications compared to its structural isomers. The specific arrangement of methyl groups and the amine functionality make it a valuable compound for various synthetic and research purposes.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1,2,2-trimethylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-4-6-8(7,3)9/h4-6,9H2,1-3H3 |
InChI Key |
ZCCHMDYEMIBZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


